molecular formula C15H13N11O2 B10889137 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10889137
M. Wt: 379.34 g/mol
InChI Key: BXWFLJRVWFMQMZ-UHFFFAOYSA-N
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Description

2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features multiple nitrogen-containing rings, making it a subject of interest in various fields of scientific research. The compound’s structure includes pyrazole and triazolo-pyrimidine moieties, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The initial steps often include the formation of the pyrazole and triazolo-pyrimidine rings separately, followed by their subsequent coupling. Common reagents used in these reactions include hydrazine derivatives, nitrating agents, and various catalysts to facilitate ring formation and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Various substituents can be introduced at different positions on the rings, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nitrating agents for introducing nitro groups. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activities are explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole, 3,4-dimethyl-: A simpler pyrazole derivative with fewer functional groups.

    3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich heterocyclic compound with different biological activities.

Uniqueness

2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its complex structure, which combines multiple nitrogen-containing rings

Properties

Molecular Formula

C15H13N11O2

Molecular Weight

379.34 g/mol

IUPAC Name

4-[1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H13N11O2/c1-8-12(26(27)28)9(2)25(20-8)7-23-4-3-11(21-23)14-18-15-10-5-17-19-13(10)16-6-24(15)22-14/h3-6H,7H2,1-2H3,(H,17,19)

InChI Key

BXWFLJRVWFMQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C3=NN4C=NC5=C(C4=N3)C=NN5)C)[N+](=O)[O-]

Origin of Product

United States

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